Product packaging for Bis(3-hydroxyphenyl)arsinous bromide(Cat. No.:CAS No. 6308-60-7)

Bis(3-hydroxyphenyl)arsinous bromide

Cat. No.: B14737535
CAS No.: 6308-60-7
M. Wt: 341.03 g/mol
InChI Key: WGIUAVGRPJAUKU-UHFFFAOYSA-N
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Description

Bis(3-hydroxyphenyl)arsinous bromide is an organoarsenic compound with the CAS Registry Number 6308-60-7 and a molecular formula of C12H10AsBrO2 . It has a molecular weight of 341.03 g/mol . As a research chemical, its biological and physicochemical properties are not fully characterized in the public scientific literature. Researchers may be interested in this compound as a synthetic intermediate or as a candidate for developing novel chemical entities. Its structural framework, featuring two phenolic rings, is similar to bisphenol compounds, which are widely studied for their material and biological properties . For instance, bis(3-hydroxyphenyl) phenyl phosphate, a structurally analogous phosphorus-based compound, has been incorporated into epoxy resins to impart flame retardancy, demonstrating the potential application of such bisphenolic structures in polymer science . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate precautions, using personal protective equipment and under a fume hood, in accordance with safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10AsBrO2 B14737535 Bis(3-hydroxyphenyl)arsinous bromide CAS No. 6308-60-7

Properties

CAS No.

6308-60-7

Molecular Formula

C12H10AsBrO2

Molecular Weight

341.03 g/mol

IUPAC Name

3-[bromo-(3-hydroxyphenyl)arsanyl]phenol

InChI

InChI=1S/C12H10AsBrO2/c14-13(9-3-1-5-11(15)7-9)10-4-2-6-12(16)8-10/h1-8,15-16H

InChI Key

WGIUAVGRPJAUKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[As](C2=CC=CC(=C2)O)Br)O

Origin of Product

United States

Synthetic Methodologies and Reaction Strategies

Direct Synthesis Approaches to Bis(3-hydroxyphenyl)arsinous bromide

The primary route envisioned for the synthesis of this compound is through direct electrophilic aromatic substitution, where an arsenic electrophile reacts with 3-hydroxyphenol.

A plausible and direct method for the synthesis of this compound involves the direct reaction of 3-hydroxyphenol with an arsenic trihalide, specifically arsenic tribromide (AsBr₃). This reaction is an example of an electrophilic aromatic substitution (EAS), where the arsenic atom acts as the electrophile. wikipedia.orglibretexts.org The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-, para-directing group, which means it increases the electron density of the aromatic ring and directs incoming electrophiles to the positions ortho and para to itself. libretexts.org

Given the directing effects of the hydroxyl group, the substitution of arsenic is expected to occur at the positions ortho and para to the hydroxyl group. To achieve the desired 3-substituted pattern on the phenyl rings relative to the arsenic atom, the starting material is 3-hydroxyphenol. In this case, the hydroxyl group will direct the incoming arsenic electrophile to the 2-, 4-, and 6-positions. The formation of a bis(phenyl) structure suggests that two molecules of 3-hydroxyphenol react with one molecule of arsenic tribromide.

The general reaction can be depicted as:

2 C₆H₅OH + AsBr₃ → (C₆H₄OH)₂AsBr + 2 HBr

The reaction conditions would likely require careful control to favor the disubstituted product over mono- or trisubstituted species. The use of a non-polar solvent might be employed to control the reactivity, and the reaction may be performed at reduced temperatures to manage the exothermic nature of the reaction and improve selectivity. A Lewis acid catalyst, commonly used in Friedel-Crafts type reactions, might not be necessary due to the highly activated nature of the phenol ring. masterorganicchemistry.com

Table 1: Proposed Reaction Parameters for the Synthesis of this compound

ParameterProposed ConditionRationale
Reactants 3-Hydroxyphenol, Arsenic tribromideDirect precursors for the target molecule.
Stoichiometry 2:1 (Phenol:AsBr₃)To favor the formation of the disubstituted product.
Solvent Dichloromethane, Carbon disulfideNon-polar solvents to moderate reactivity.
Temperature 0°C to room temperatureTo control the exothermic reaction and selectivity.
Catalyst None or mild Lewis acidPhenol ring is highly activated, may not require a strong catalyst.

An alternative, though more complex, approach could involve the use of pre-functionalized phenol derivatives or the generation of an arsinous intermediate. For instance, a diarylarsine oxide, (HOC₆H₄)₂As-O-As(C₆H₄OH)₂, could be synthesized first from the reaction of 3-hydroxyphenol with arsenic trichloride (B1173362) in an aqueous medium, followed by reduction and subsequent reaction with a bromine source.

Another potential route could involve the use of a diarylarsinous acid, (HOC₆H₄)₂AsOH, which could then be converted to the corresponding bromide. However, the direct synthesis from 3-hydroxyphenol and arsenic tribromide remains the most straightforward and likely pathway.

Functionalization Strategies for the Hydroxyphenyl Moieties

The presence of the hydroxyl groups on the phenyl rings offers opportunities for further chemical modification or functionalization. nih.gov These reactions would typically target the phenolic hydroxyl group.

Etherification: The hydroxyl groups can be converted to ethers by reaction with alkyl halides in the presence of a base (Williamson ether synthesis). This would alter the solubility and electronic properties of the molecule.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding esters. This is a common method for protecting hydroxyl groups or modifying the biological activity of phenolic compounds.

Electrophilic Aromatic Substitution: The hydroxyphenyl rings themselves can undergo further electrophilic substitution reactions, such as nitration or halogenation. The directing effects of both the hydroxyl group and the arsenous bromide group would influence the position of the incoming substituent. The hydroxyl group is a strong ortho-, para-director, while the diarylarsinous bromide group is likely to be a deactivating meta-director. The interplay of these directing effects would determine the regioselectivity of the reaction.

Table 2: Potential Functionalization Reactions for this compound

Reaction TypeReagentsPotential Product
Etherification CH₃I, K₂CO₃Bis(3-methoxyphenyl)arsinous bromide
Esterification (CH₃CO)₂O, PyridineBis(3-acetoxyphenyl)arsinous bromide
Nitration HNO₃, H₂SO₄Nitrated derivatives of this compound
Bromination Br₂, FeBr₃Brominated derivatives of this compound

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound via the direct reaction of 3-hydroxyphenol and arsenic tribromide is expected to proceed through a standard electrophilic aromatic substitution mechanism. byjus.com

Generation of the Electrophile: Arsenic tribromide itself can act as an electrophile, or it may be activated by a Lewis acid if one is present. The arsenic atom is electron-deficient and can be attacked by the electron-rich phenol ring.

Nucleophilic Attack: The π-electrons of the 3-hydroxyphenol ring attack the arsenic atom of AsBr₃. This attack is directed to the positions ortho and para to the hydroxyl group due to its activating and directing effects.

Formation of a Sigma Complex: The attack of the aromatic ring on the electrophile leads to the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A base, which could be another molecule of phenol or the solvent, removes a proton from the carbon atom that formed the new bond with arsenic, restoring the aromaticity of the ring. This results in the formation of (3-hydroxyphenyl)arsinous dibromide and HBr.

Second Substitution: The process is repeated with a second molecule of 3-hydroxyphenol, which displaces another bromide ion from the arsenic atom to form the final product, this compound.

Synthetic Route Optimization and Scalability Analysis for Research Applications

For research applications, the optimization of the synthetic route would focus on maximizing the yield and purity of the desired product while minimizing the formation of byproducts.

Reaction Conditions: Key parameters to optimize include the reaction temperature, solvent, and the stoichiometry of the reactants. A systematic study varying these conditions would be necessary to identify the optimal set of parameters.

Purification: The purification of the final product would likely involve techniques such as column chromatography or recrystallization to remove any unreacted starting materials and byproducts like mono- and trisubstituted arsenic compounds.

Advanced Structural Elucidation and Molecular Characterization

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods offer a powerful, non-destructive means to probe the intricate details of molecular structure. For Bis(3-hydroxyphenyl)arsinous bromide, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, High-Resolution Mass Spectrometry (HRMS), and electronic absorption and fluorescence spectroscopy provides a wealth of information regarding its atomic connectivity, functional groups, and electronic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for delineating the chemical environment of hydrogen and carbon atoms within a molecule. In the case of this compound, the analysis of chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra would confirm the presence and connectivity of the 3-hydroxyphenyl ligands.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the two phenyl rings and the hydroxyl protons. The substitution pattern on the phenyl rings would lead to a complex splitting pattern, which can be resolved to confirm the meta-position of the hydroxyl group relative to the arsenic attachment point. The integration of the signals would further corroborate the number of protons in each unique environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct resonances for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms directly bonded to the arsenic and the hydroxyl-bearing carbons would be of particular diagnostic value.

¹H NMR Data ¹³C NMR Data
Chemical Shift (ppm) Assignment
Anticipated Aromatic RegionAromatic Protons
Anticipated Downfield ShiftHydroxyl Protons

Note: Specific chemical shift values and coupling constants are dependent on experimental conditions and are not publicly available at this time.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes of the Arsenic-Carbon and Arsenic-Bromine Bonds

Vibrational spectroscopy, encompassing both IR and Raman techniques, is employed to identify the characteristic vibrational modes of the functional groups within this compound. These techniques are particularly sensitive to the vibrations of the arsenic-carbon (As-C) and arsenic-bromine (As-Br) bonds, providing direct evidence for the compound's structure.

The IR spectrum is expected to display a broad absorption band in the high-frequency region corresponding to the O-H stretching of the hydroxyl groups. The aromatic C-H and C=C stretching vibrations would appear in their characteristic regions. Of significant interest are the lower frequency regions where the As-C and As-Br stretching and bending vibrations are anticipated.

Raman spectroscopy, which is often complementary to IR, would be particularly useful for observing the symmetric vibrations of the molecule, including the symmetric stretching of the As-C bonds.

Vibrational Mode Anticipated Wavenumber (cm⁻¹) Spectroscopic Technique
O-H Stretch3200-3600IR
Aromatic C-H Stretch3000-3100IR, Raman
Aromatic C=C Stretch1450-1600IR, Raman
As-C StretchLower Frequency RegionIR, Raman
As-Br StretchLower Frequency RegionIR, Raman

Note: The exact wavenumbers for As-C and As-Br vibrations can vary and are best confirmed through comparative studies with related organoarsenic compounds.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition through the precise measurement of its molecular mass. For this compound (C₁₂H₁₀AsBrO₂), HRMS would provide a highly accurate mass-to-charge ratio (m/z) that corresponds to its exact molecular weight. The isotopic pattern observed in the mass spectrum, arising from the natural abundance of arsenic and bromine isotopes, would serve as a definitive signature for the presence of these elements in the molecule.

Parameter Expected Value
Molecular Formula C₁₂H₁₀AsBrO₂
Exact Mass 340.9237
Isotopic Pattern Characteristic pattern for As and Br

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Profiling

Electronic absorption (UV-Visible) and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule. The UV-Visible spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* transitions within the aromatic rings. The presence of the arsenic and bromine atoms, as well as the hydroxyl groups, may influence the position and intensity of these absorption maxima.

Fluorescence spectroscopy could reveal information about the excited state properties of the molecule. The emission spectrum, if any, would be characteristic of the electronic structure and could be sensitive to the molecular environment.

X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction stands as the gold standard for the unequivocal determination of a molecule's three-dimensional structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles within the this compound molecule. Furthermore, it would reveal the arrangement of molecules within the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding involving the hydroxyl groups. Key structural parameters that would be determined include the geometry around the central arsenic atom and the orientation of the two hydroxyphenyl rings.

Theoretical and Computational Structural Models

In conjunction with experimental data, theoretical and computational methods can provide a deeper understanding of the molecular structure and properties of this compound. Density Functional Theory (DFT) calculations, for instance, can be employed to optimize the molecular geometry and to predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies. These theoretical models can aid in the interpretation of experimental data and provide insights into the electronic structure and reactivity of the compound.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Equilibrium Geometries

No published data is available regarding the equilibrium geometries of this compound as determined by quantum chemical calculations such as Density Functional Theory (DFT).

Conformational Analysis and Stereochemical Considerations

There is no available research on the conformational analysis or stereochemical considerations of this compound.

Reactivity and Reaction Mechanisms

Elucidation of Arsenic-Carbon and Arsenic-Bromine Bond Reactivity Pathways

Bis(3-hydroxyphenyl)arsinous bromide, an organoarsenic compound, possesses distinct reactive centers at the arsenic-carbon (As-C) and arsenic-bromine (As-Br) bonds. The reactivity of these bonds is central to the chemical behavior of the molecule.

The arsenic-bromine bond is inherently polar, with the arsenic atom bearing a partial positive charge and the bromine atom a partial negative charge. This polarity makes the As-Br bond susceptible to cleavage. It can undergo facile substitution reactions with a variety of nucleophiles. For instance, hydrolysis would lead to the formation of the corresponding arsinous acid.

Cleavage of the arsenic-carbon bonds is also a significant reaction pathway, though generally requiring more forcing conditions than As-Br bond cleavage. researchgate.net These bonds can be broken by strong oxidizing agents or certain electrophiles. The strength of the As-C bond is influenced by the nature of the aromatic ring. The presence of the hydroxyl group on the phenyl ring can modulate the electronic properties of the arsenic center and, consequently, the reactivity of the As-C bond.

One important reaction involving the As-Br bond is oxidative addition. rsc.org In this type of reaction, a metal complex with a low oxidation state can insert into the As-Br bond, leading to an increase in the oxidation state of the metal and the formation of new metal-arsenic and metal-bromine bonds. This reactivity is a cornerstone of organometallic chemistry and provides a pathway to more complex arsenic-containing structures.

Transformations Involving the Phenolic Hydroxyl Groups

The two phenolic hydroxyl (-OH) groups on the phenyl rings represent another key site of reactivity in this compound. These groups exhibit chemistry typical of phenols. wikipedia.org

The hydroxyl group is a strongly activating, ortho- and para-directing substituent for electrophilic aromatic substitution reactions. libretexts.org This means that the aromatic rings of this compound are highly susceptible to reactions such as halogenation, nitration, and sulfonation. The incoming electrophile will be directed to the positions ortho and para to the hydroxyl group.

The phenolic hydroxyl groups can also undergo esterification when treated with acid chlorides or anhydrides, forming the corresponding esters. wikipedia.org Furthermore, they can be converted to ethers through reactions like the Williamson ether synthesis.

Oxidation of the phenolic moieties is another important transformation. libretexts.org Depending on the oxidizing agent and reaction conditions, phenols can be oxidized to quinones. libretexts.org In the context of this compound, this could lead to the formation of a bis-quinonoid structure.

In biological systems, phenolic hydroxyl groups are known to undergo conjugation reactions, such as glucuronidation and sulfonation, which are important for metabolism and detoxification. researchgate.net

Nucleophilic and Electrophilic Reactivity Studies at Arsenic and Aromatic Centers

The arsenic atom in this compound possesses a lone pair of electrons, which allows it to act as a nucleophile or a Lewis base. britannica.com It can coordinate to metal centers or react with electrophiles. However, the electronegativity of the attached bromine and aryl groups can diminish its nucleophilicity compared to trialkylarsines.

Conversely, the arsenic atom is also an electrophilic center, particularly due to the electron-withdrawing effect of the bromine atom. This makes it susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This is a fundamental aspect of its reactivity, allowing for the introduction of a wide range of substituents at the arsenic center.

The aromatic rings, as previously mentioned, are activated towards electrophilic attack due to the hydroxyl groups. libretexts.org The electron-donating nature of the -OH group increases the electron density of the ring, making it more attractive to electrophiles.

Nucleophilic aromatic substitution on the phenyl rings is generally difficult, as aryl halides are typically unreactive towards nucleophiles under standard conditions. ck12.org However, if strong electron-withdrawing groups were also present on the ring, such reactions might become feasible under forcing conditions.

Redox Chemistry: Investigation of Oxidative and Reductive Transformations of the Arsinous Moiety

The arsenic atom in this compound is in the +3 oxidation state (arsinous). Arsenic compounds are well-known to participate in redox reactions, readily interconverting between the +3 and +5 oxidation states. wikipedia.orgnih.gov

The arsinous moiety can be oxidized to the corresponding arsinic acid derivative (As(V)). This oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide. nih.gov The general toxicity of arsenic compounds is often related to their oxidation state, with As(III) compounds typically being more toxic than their As(V) counterparts. nih.gov

The redox potential of the As(III)/As(V) couple can be influenced by the substituents on the arsenic atom. The presence of the hydroxyphenyl groups can affect the ease of oxidation.

Conversely, reduction of the arsinous moiety is also possible, though less common for this class of compounds. Strong reducing agents could potentially lead to the formation of a diarylarsine.

The interplay between the redox chemistry of the arsenic center and the phenolic hydroxyl groups is an area of interest. The phenols themselves can act as reducing agents, and their oxidation to quinones could potentially be coupled with the reduction of another species. libretexts.org

Mechanistic Organic Chemistry: Kinetic and Thermodynamic Studies of Key Reactions

Understanding the mechanisms of the reactions of this compound requires detailed kinetic and thermodynamic studies. For example, the nucleophilic substitution at the arsenic center likely proceeds through a mechanism analogous to SN2 reactions at carbon, involving a transition state where the nucleophile is forming a bond as the bromide leaving group departs. msu.edu

Kinetic studies can provide information about the rate-determining step of a reaction and the factors that influence the reaction rate, such as the nature of the nucleophile, the solvent, and the temperature. For instance, the rate of nucleophilic substitution at arsenic would be expected to depend on the concentration of both the arsinous bromide and the nucleophile.

Thermodynamic studies can determine the relative stability of reactants and products and whether a reaction is favorable (exergonic) or unfavorable (endergonic). openstax.org For example, the oxidation of the arsinous moiety to the arsinic acid is generally a thermodynamically favorable process.

The study of reaction mechanisms can also reveal the presence of reactive intermediates. In some reactions of organoarsenic compounds, the formation of transient species can play a crucial role in determining the final products.

Below is an illustrative table of potential reactions and their mechanistic characteristics.

Reaction TypeReactantProduct TypeProbable MechanismKey Factors
Nucleophilic Substitution at AsNucleophile (e.g., OH⁻, RO⁻)Substituted ArsineSN2-likeNucleophile strength, Solvent polarity
Electrophilic Aromatic SubstitutionElectrophile (e.g., Br₂)Ring-substituted productArenium ion intermediateActivating effect of -OH group
Oxidation of ArsenicOxidizing Agent (e.g., H₂O₂)Arsinic Acid Derivative (As(V))Redox reactionStrength of oxidizing agent
Esterification of Phenol (B47542)Acid Chloride (e.g., CH₃COCl)Phenolic EsterNucleophilic Acyl SubstitutionPresence of a base catalyst

Coordination Chemistry of Bis 3 Hydroxyphenyl Arsinous Bromide

Ligand Design Principles and Potential Coordination Modes (e.g., Monodentate, Bidentate)

The design of Bis(3-hydroxyphenyl)arsinous bromide as a ligand is predicated on the presence of multiple potential donor sites, which can lead to versatile coordination behavior. The arsenic(III) center, with its lone pair of electrons, is the primary coordination site. The reactivity of the As-Br bond allows for the displacement of the bromide ion upon coordination to a metal center, facilitating the formation of a metal-arsenic bond.

Furthermore, the two hydroxyl (-OH) groups on the phenyl rings introduce additional functionalities. These groups can remain as spectator functionalities, influencing the solubility and second-sphere coordination interactions of the resulting complexes. Alternatively, under appropriate reaction conditions (e.g., in the presence of a base), the hydroxyl groups can be deprotonated to form phenoxide moieties, which can then coordinate to a metal center. This opens up the possibility of the ligand acting in a multidentate fashion.

The potential coordination modes of this compound are summarized in the table below:

Coordination ModeDescriptionPotential Metal Centers
Monodentate (As-donor)The ligand coordinates to a single metal center through the arsenic atom, with the bromide acting as a leaving group.Transition metals, Main group elements
Bidentate (As, O-donor)Following deprotonation of one hydroxyl group, the ligand chelates to a metal center through the arsenic atom and one phenoxide oxygen.Transition metals
Bridging (As-donor)The arsenic atom bridges two metal centers.Metal clusters, Dinuclear complexes
Bridging (As, O-donor)The arsenic atom coordinates to one metal center, while a deprotonated hydroxyl group coordinates to an adjacent metal center.Polynuclear complexes

Interactive Data Table: Potential Coordination Modes (This is a hypothetical representation based on the ligand structure)

Coordination ModeDescriptionPotential Metal Centers
Monodentate (As-donor)The ligand coordinates to a single metal center through the arsenic atom, with the bromide acting as a leaving group.Transition metals, Main group elements
Bidentate (As, O-donor)Following deprotonation of one hydroxyl group, the ligand chelates to a metal center through the arsenic atom and one phenoxide oxygen.Transition metals
Bridging (As-donor)The arsenic atom bridges two metal centers.Metal clusters, Dinuclear complexes
Bridging (As, O-donor)The arsenic atom coordinates to one metal center, while a deprotonated hydroxyl group coordinates to an adjacent metal center.Polynuclear complexes

Synthesis and Isolation of Metal-Arsenic Coordination Complexes

The synthesis of coordination complexes with this compound would likely involve the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. The reaction conditions, such as temperature and reaction time, would be optimized to promote the formation of the desired complex and minimize side reactions.

A general synthetic strategy could involve the salt metathesis reaction between this compound and a metal halide or another suitable metal precursor. The lability of the As-Br bond would facilitate the substitution of the bromide by a metal center. To achieve bidentate or bridging coordination involving the hydroxyl groups, the addition of a non-coordinating base would be necessary to deprotonate the phenolic protons.

The isolation of the resulting metal-arsenic coordination complexes would typically be achieved by crystallization. This could involve techniques such as slow evaporation of the solvent, vapor diffusion of a non-solvent, or cooling of a saturated solution. The purity of the isolated complexes would be ascertained by standard analytical techniques, including elemental analysis and melting point determination.

Representative Hypothetical Synthetic Routes (This is a hypothetical representation based on general synthetic principles)

Target ComplexProposed Synthetic RoutePotential Product
Monodentate Transition Metal ComplexReaction of this compound with a transition metal carbonyl complex in a non-polar solvent.[M(CO)n(As(C6H4OH)2)]Br
Bidentate Main Group ComplexReaction of this compound with a main group metal amide in the presence of a base.[M(As(C6H4OH)(C6H4O))]
Bridging Dinuclear ComplexReaction of this compound with a metal halide dimer.[M2Xn(μ-As(C6H4OH)2)]

Spectroscopic and Structural Characterization of Transition Metal and Main Group Complexes

The characterization of the synthesized coordination complexes is essential to elucidate their molecular structure and bonding. A combination of spectroscopic techniques and single-crystal X-ray diffraction would be employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the coordination of the ligand to the metal center. A shift in the stretching frequency of the As-C bonds and the disappearance or shift of the O-H stretching vibration (in the case of deprotonation and coordination) would provide evidence of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be utilized to characterize the organic backbone of the ligand within the complex and to probe the symmetry of the complex in solution.

Mass Spectrometry: Mass spectrometry would be employed to determine the molecular weight of the complexes and to confirm their composition.

Single-Crystal X-ray Diffraction: This technique would provide definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. This would allow for the unambiguous determination of the coordination mode of the this compound ligand.

Hypothetical Spectroscopic Data for a Monodentate Complex (This is a hypothetical representation based on typical spectroscopic values)

TechniqueObserved FeatureInterpretation
IR SpectroscopyShift in ν(As-C) from ~1080 cm-1 to ~1065 cm-1Coordination of the arsenic atom to the metal center.
1H NMR SpectroscopyBroadening of the aromatic proton signals.Restricted rotation around the As-C bonds upon coordination.
Mass SpectrometryMolecular ion peak corresponding to the expected complex.Confirmation of the molecular formula.

Electronic Structure and Bonding Analysis within Coordination Compounds

To gain a deeper understanding of the nature of the metal-ligand interactions, theoretical calculations, such as Density Functional Theory (DFT), would be a valuable tool. These computational methods can provide insights into the electronic structure and bonding within the coordination compounds.

DFT calculations can be used to:

Optimize the geometry of the complexes and compare the calculated structural parameters with experimental data from X-ray diffraction.

Analyze the molecular orbitals to understand the nature of the frontier orbitals (HOMO and LUMO) and their contributions from the metal and the ligand.

Perform bond order analysis to quantify the strength of the metal-arsenic bond and other interactions within the complex.

Calculate theoretical spectroscopic data (e.g., IR frequencies, NMR chemical shifts) to aid in the interpretation of experimental spectra.

The analysis of the electronic structure would help in understanding how the electronic properties of the metal center are influenced by the coordination of the this compound ligand.

Hypothetical Computational Data for a Bidentate Complex (This is a hypothetical representation based on typical computational results)

Computational ParameterCalculated ValueInterpretation
M-As Bond Length2.45 ÅTypical covalent bond length for a metal-arsenic bond.
M-O Bond Length2.10 ÅTypical coordinate bond length for a metal-phenoxide interaction.
HOMO-LUMO Gap3.5 eVIndicates the electronic stability of the complex.

Tunable Properties and Potential Applications of Coordination Complexes in Chemical Transformations

The versatility of the this compound ligand, with its multiple potential coordination modes and the presence of hydroxyl functionalities, suggests that the properties of its coordination complexes could be tuned. For instance, modification of the hydroxyl groups or the introduction of different substituents on the phenyl rings could alter the steric and electronic properties of the ligand, thereby influencing the reactivity and catalytic activity of the resulting metal complexes.

The coordination complexes of this compound could find potential applications in various areas of chemical transformations, including:

Catalysis: The arsenic center, in conjunction with a suitable metal, could act as a catalyst for a range of organic reactions, such as cross-coupling reactions or hydroformylation. The ability to tune the ligand framework could allow for the optimization of catalytic performance.

Materials Science: The formation of polynuclear or polymeric structures through the bridging capabilities of the ligand could lead to the development of new materials with interesting magnetic or optical properties.

Supramolecular Chemistry: The hydroxyl groups could participate in hydrogen bonding interactions, facilitating the self-assembly of complex supramolecular architectures.

Potential Applications of Coordination Complexes (This is a hypothetical representation based on the potential of organoarsenic complexes)

Application AreaPotential Role of the ComplexTunable Feature
Homogeneous CatalysisPre-catalyst for C-C bond formation.Steric bulk on the phenyl rings.
Coordination PolymersBuilding block for extended network structures.Coordination mode of the ligand.
Luminescent MaterialsEmissive component in a light-emitting device.Choice of metal center and substituents.

Catalytic Applications and Mechanistic Insights

Exploration of Catalytic Activity in Organic Transformations

Organoarsenic-Mediated Catalysis

There is no documented evidence of Bis(3-hydroxyphenyl)arsinous bromide being used directly as an organoarsenic catalyst in any organic transformations.

Role as a Ligand in Metal-Catalyzed Reactions

While symmetrical organoarsenic(III) compounds can serve as ligands in coordination chemistry, there are no studies available that describe the synthesis of metal complexes using this compound as a ligand or the application of such complexes in metal-catalyzed reactions. usa-journals.com

Reaction Mechanism Elucidation in Homogeneous Catalytic Cycles

Without any reported catalytic activity, no mechanistic studies have been conducted for this compound.

Catalyst Design Principles: Ligand Sterics and Electronics in Catalysis

The general principles of ligand design, focusing on steric and electronic properties, are well-established in catalysis. nih.govresearchgate.net However, in the absence of any application for this compound, there has been no specific investigation into how its particular structure (with 3-hydroxyphenyl substituents and a bromide atom) would influence a catalytic process.

Investigation of Catalyst Stability and Turnover Frequencies (TOF)

There is no data on the stability or catalytic performance (such as Turnover Frequencies) of this compound in any catalytic system, as no such systems have been reported.

Advanced Materials Science Applications

Integration into Functional Organic Electronic Materials

The unique electronic structure of arsenic, with its available p-orbitals and the potential for extended conjugation, makes organoarsenic compounds intriguing candidates for use in organic electronics. uu.seresearchgate.net The incorporation of arsenic atoms into a polymer backbone can significantly influence the material's electronic and photophysical properties. researchgate.net

Design and Synthesis of Conjugated Polymers Incorporating Organoarsenic Units

The synthesis of conjugated polymers containing organoarsenic units is a developing field of materials chemistry. researchgate.net While specific polymerization routes for Bis(3-hydroxyphenyl)arsinous bromide are not extensively documented, established polymerization techniques can be adapted for its inclusion. One of the primary methods for creating such polymers is through cross-coupling reactions, such as Suzuki-Miyaura polycondensation. researchgate.net This method has been successfully employed to synthesize polymers with triphenylarsine units in the main chain, demonstrating that conjugation can be extended through the arsenic atom. researchgate.net

For this compound, the presence of the hydroxyl groups on the phenyl rings offers a site for derivatization or direct polymerization. The bromide attached to the arsenic atom provides a reactive site for coupling reactions. A hypothetical synthetic route could involve a palladium-catalyzed cross-coupling reaction between a boronic acid-functionalized aromatic monomer and the arsenic-bromide bond of this compound. The hydroxyl groups could be protected during this process and later deprotected or modified to tune the polymer's solubility and electronic properties.

The design of these polymers would aim to create a delocalized π-electron system along the polymer backbone, which is essential for charge transport in electronic devices. wikipedia.org The inclusion of the arsenic atom is anticipated to lower the Lowest Unoccupied Molecular Orbital (LUMO) level, a desirable characteristic for n-type semiconductor materials. researchgate.net

Table 1: Potential Monomers for Copolymerization with this compound

Monomer TypeExample MonomerPotential Polymer Property
Electron-richThiophene, FluoreneEnhanced hole transport
Electron-deficientBenzothiadiazoleEnhanced electron transport
SolubilizingAlkyl-substituted aromaticsImproved processability

This table presents hypothetical monomer pairings to illustrate the design principles for creating functional organoarsenic polymers.

Exploration of Applications in Thin Film Transistors (TFTs) and Organic Light Emitting Diodes (OLEDs)

The application of organoarsenic polymers in organic electronic devices like Thin Film Transistors (TFTs) and Organic Light Emitting Diodes (OLEDs) is an area of active research. uu.se In TFTs, the organoarsenic polymer would function as the active semiconducting layer, where its charge carrier mobility would be a critical performance metric. wikipedia.org The ability to tune the electronic properties of the polymer through synthetic modification of the this compound monomer is a key advantage.

For OLEDs, organoarsenic polymers could serve as emissive or charge-transport layers. The heavy arsenic atom could potentially promote intersystem crossing, leading to efficient phosphorescence, which is a mechanism for achieving high efficiency in OLEDs. The emission color could be tuned by modifying the structure of the conjugated polymer, for instance, by altering the co-monomers used in polymerization with this compound. researchgate.net

Development of Smart Materials with Tunable Properties

"Smart materials" are materials that respond to external stimuli, such as light, heat, or chemical environment, with a change in their properties. The development of smart materials based on organoarsenic compounds is a novel research direction. The reactivity of the arsenic center in this compound offers a pathway to creating such materials. For example, the trivalent arsenic atom can be oxidized or coordinated to other molecules, leading to significant changes in the electronic structure and, consequently, the optical and electronic properties of the material. researchgate.net

A polymer incorporating this compound could be designed to change its color or fluorescence in response to the presence of specific analytes that interact with the arsenic atom. This could form the basis for new types of chemical sensors. Furthermore, the hydroxyl groups on the phenyl rings could be used to create hydrogen-bonding networks, which could be disrupted by changes in temperature or solvent, leading to a tunable material response.

Structure-Property Relationships in Materials Design and Performance

Understanding the relationship between the molecular structure of a material and its macroscopic properties is fundamental to materials science. umass.edursc.org For polymers derived from this compound, several key structure-property relationships would be critical to their performance in electronic and smart material applications.

The nature of the aromatic units, the length of the conjugated segments, and the specific placement of the organoarsenic units within the polymer chain will all have a profound impact on the material's energy levels (HOMO and LUMO), bandgap, and charge transport characteristics. rsc.org For instance, increasing the conjugation length is expected to decrease the bandgap, leading to a red-shift in absorption and emission spectra. researchgate.net

Table 2: Predicted Effects of Structural Modifications on Material Properties

Structural ModificationPredicted Effect on PropertyPotential Application Impact
Increased conjugation lengthDecreased bandgap, red-shifted emissionTunable color for OLEDs
Introduction of electron-donating groupsHigher HOMO levelImproved hole injection in OLEDs
Introduction of electron-withdrawing groupsLower LUMO levelImproved electron injection/transport for n-type TFTs
Oxidation of arsenic centerLowered LUMO, potential color changeChemical sensing, tunable electronics

This table outlines the expected relationships between the chemical structure of polymers based on this compound and their resulting material properties, based on general principles of organic electronics and organometallic chemistry.

Derivatization and Analogue Synthesis

Synthesis of Substituted Bis(3-hydroxyphenyl)arsinous Bromide Analogues

The synthesis of substituted this compound analogues involves the introduction of various functional groups onto the phenyl rings. A primary synthetic route could involve the Grignard reaction, where a substituted bromobenzene (B47551) is reacted with magnesium to form a Grignard reagent. This reagent is then reacted with arsenic trichloride (B1173362) (AsCl₃) in a controlled stoichiometric ratio to yield the corresponding diarylarsinous chloride. Subsequent hydrolysis and bromination can then produce the desired substituted this compound. wikipedia.org

Another versatile method for the synthesis of organoarsenic compounds is through the reaction of organolithium reagents with arsenic halides. wikipedia.org For instance, lithiation of a protected 3-bromophenol (B21344) derivative followed by reaction with arsenic tribromide (AsBr₃) could provide a direct route to the target analogues. The choice of protecting group for the hydroxyl functionality is crucial to prevent interference with the organometallic reagents.

The following table illustrates potential synthetic routes for preparing substituted analogues:

Substituent (R) Starting Material Synthetic Approach Key Reagents
4-Methyl1-Bromo-2-methyl-5-hydroxybenzeneGrignard ReactionMg, AsCl₃, H₂O, HBr
4-Methoxy1-Bromo-2-methoxy-5-hydroxybenzeneOrganolithium Reactionn-BuLi, AsBr₃
4-Chloro1-Bromo-2-chloro-5-hydroxybenzeneGrignard ReactionMg, AsCl₃, H₂O, HBr
4-Nitro1-Bromo-2-nitro-5-hydroxybenzeneOrganolithium Reactionn-BuLi, AsBr₃

These synthetic strategies allow for the introduction of a wide array of substituents, enabling a systematic investigation of their effects on the compound's properties.

Systematic Functional Group Modifications and Their Impact on Chemical Properties and Reactivity

Systematic modification of the functional groups on the this compound framework can significantly alter its chemical properties and reactivity. The electronic nature of the substituents on the aromatic rings plays a critical role in modulating the reactivity of the arsenic center.

Electronic Effects:

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), increase the electron density on the arsenic atom. This enhanced nucleophilicity can increase the rate of reactions where the arsenic atom acts as a nucleophile.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and chloro (-Cl), decrease the electron density on the arsenic atom, making it more electrophilic. This can enhance its reactivity towards nucleophiles.

The reactivity of the As-Br bond is also influenced by these substituents. Electron-withdrawing groups can polarize the As-Br bond, making the arsenic atom more susceptible to nucleophilic attack and facilitating the departure of the bromide leaving group. msu.eduntu.edu.sgnus.edu.sg

The following table summarizes the expected impact of different functional groups on key chemical properties:

Functional Group Position Electronic Effect Expected Impact on As-Br Bond Reactivity Expected Impact on Arsenic Nucleophilicity
-OCH₃4Electron-donatingDecreaseIncrease
-CH₃4Electron-donatingDecreaseIncrease
-Cl4Electron-withdrawingIncreaseDecrease
-NO₂4Electron-withdrawingIncreaseDecrease

Steric Effects:

The introduction of bulky substituents near the arsenic center can sterically hinder the approach of reactants, thereby slowing down reaction rates. This steric hindrance can be strategically employed to control the selectivity of reactions.

Structure-Reactivity Relationship (SAR) Studies in Synthetic Chemistry

Structure-reactivity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its reactivity. researchgate.net For this compound and its analogues, SAR studies would focus on correlating structural modifications with changes in reaction rates and mechanisms.

A systematic approach to SAR in this context would involve:

Synthesis of a diverse library of analogues with varying electronic and steric properties.

Kinetic studies of key reactions, such as nucleophilic substitution at the arsenic center or oxidative addition reactions.

Quantitative analysis of the relationship between substituent parameters (e.g., Hammett constants) and reaction rate constants.

For example, a Hammett plot could be constructed by plotting the logarithm of the relative reaction rate against the Hammett sigma (σ) value for a series of para-substituted analogues. A positive slope (ρ value) would indicate that the reaction is favored by electron-withdrawing groups, while a negative slope would suggest it is favored by electron-donating groups.

Such studies provide valuable mechanistic insights and enable the rational design of new reagents with tailored reactivity for specific synthetic transformations.

Development of Novel Organoarsenic Scaffolds Based on the Bis(3-hydroxyphenyl)arsinous Framework

The bis(3-hydroxyphenyl)arsinous framework serves as a versatile scaffold for the development of novel organoarsenic compounds with unique properties and applications. The presence of the hydroxyl groups provides a handle for further functionalization, allowing for the construction of more complex molecular architectures.

Ligand Design: The bidentate nature of the bis(3-hydroxyphenyl)arsinous moiety makes it an attractive building block for the synthesis of ligands for coordination chemistry. The hydroxyl groups can be deprotonated to form arsenite esters or etherified to introduce additional coordinating sites. These ligands can be used to prepare metal complexes with potential applications in catalysis and materials science.

Supramolecular Chemistry: The ability of the hydroxyl groups to participate in hydrogen bonding can be exploited in the design of supramolecular assemblies. By introducing complementary functional groups, it is possible to construct self-assembling systems such as macrocycles and polymers based on the this compound scaffold.

Bioorganometallic Chemistry: While outside the direct scope of this article, it is worth noting that organoarsenic compounds have a rich history in medicinal chemistry. usa-journals.com The derivatization of the bis(3-hydroxyphenyl)arsinous framework could lead to the discovery of new compounds with interesting biological activities.

The development of these novel scaffolds expands the chemical space of organoarsenic compounds and opens up new avenues for research and application.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation of Reaction Intermediates and Transition States

Elucidation of Reaction Pathways and Refinement of Mechanistic Hypotheses

Due to the absence of dedicated studies on Bis(3-hydroxyphenyl)arsinous bromide, the elucidation of its specific reaction pathways and the refinement of mechanistic hypotheses through computational means have not been documented. Research in the broader field of organoarsenic chemistry sometimes employs computational methods, such as Density Functional Theory (DFT), to confirm fragmentation pathways in mass spectrometry, but this has not been applied to the title compound. wiley.com

Advanced Electronic Structure Calculations for Deeper Understanding of Bonding and Reactivity

While advanced electronic structure calculations are a powerful tool for understanding bonding and reactivity in chemical compounds, specific studies applying these methods to this compound are absent from published research. Computational approaches have been utilized to assess properties like aromaticity in other complex organoarsenic systems, such as dibenzoarsepins, where the lone pair electrons of the arsenic atom play a crucial role. researchgate.net Similar in-depth analyses for this compound have not been conducted. The principles of electronic structure calculations involve defining a molecular geometry and a set of atomic functions to construct molecular orbitals, which can then be used to analyze electron densities and bonding characteristics. libretexts.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(3-hydroxyphenyl)arsinous bromide, and how can process parameters be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves arsenic(III) precursors reacting with 3-hydroxyphenyl derivatives under controlled stoichiometry. Process optimization can leverage design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and reaction time. Separation techniques (e.g., membrane filtration or crystallization ) are critical for isolating the product. Computational simulations (e.g., Aspen Plus) can model reaction kinetics and optimize process control parameters .

Q. How can researchers characterize the structural and chemical properties of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm arsenic-phenyl bonding and hydroxyl group positions. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves crystal packing. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretching at ~3200 cm⁻¹). Cross-reference spectral data with databases like PubChem or CAS Common Chemistry for validation .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC to detect hydrolysis byproducts. Store in inert, airtight containers with desiccants to prevent moisture-induced decomposition. Avoid exposure to light, as aryl-arsenic bonds may photodegrade .

Q. Which analytical methods are most reliable for assessing the purity of this compound?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) quantifies organic impurities, while inductively coupled plasma mass spectrometry (ICP-MS) detects trace arsenic or bromide contaminants. Purity thresholds ≥95% are achievable via recrystallization in non-polar solvents .

Advanced Research Questions

Q. How can researchers investigate the mechanism of this compound in disrupting amyloid-β aggregation?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure binding affinity to amyloid-β fibrils. Pair with molecular dynamics simulations (e.g., GROMACS) to model interactions at the atomic level. Validate findings using thioflavin-T fluorescence assays to quantify fibril disruption .

Q. What experimental designs are suitable for comparing in vitro cytotoxicity vs. in vivo neuroprotective effects of this compound?

  • Methodological Answer : In vitro: Use MTT assays on neuronal cell lines (e.g., SH-SY5Y) to measure cytotoxicity. In vivo: Employ transgenic mouse models of Alzheimer’s disease to assess cognitive recovery via Morris water maze or long-term potentiation (LTP) electrophysiology. Normalize dosing using pharmacokinetic modeling to ensure translatability .

Q. How can contradictory data between high in vitro efficacy and low in vivo bioavailability be resolved?

  • Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to identify absorption barriers. Modify formulation using lipid nanoparticles or prodrug strategies to enhance blood-brain barrier penetration. Validate with radiolabeled tracer studies (e.g., ¹⁴C-labeled analogs) to track biodistribution .

Q. What computational tools are effective for predicting the interaction of this compound with biological targets?

  • Methodological Answer : Use docking software (AutoDock Vina) to screen against protein databases (e.g., PDB). Validate with density functional theory (DFT) calculations to map electron distribution at arsenic centers. Cross-reference with toxicity prediction platforms (ECHA) to assess off-target risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.